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Compound of Interest

Compound Name: GLPG3312

Cat. No.: B12364163 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of

the kinase selectivity profile of GLPG3312 with supporting experimental data.

GLPG3312 is a potent, orally bioavailable, pan-inhibitor of Salt-Inducible Kinases (SIKs) with

demonstrated anti-inflammatory and immunomodulatory activities.[1][2][3][4] It exhibits low

nanomolar efficacy against the three SIK isoforms, with IC50 values of 2.0 nM for SIK1, 0.7 nM

for SIK2, and 0.6 nM for SIK3.[1][2][3][4] This guide provides a comparative analysis of the

cross-reactivity of GLPG3312 with other kinase families, presenting quantitative data, detailed

experimental protocols, and visualizations of relevant signaling pathways.

Kinase Selectivity Profile
To assess its selectivity, GLPG3312 was profiled against a broad panel of kinases. The

following table summarizes the inhibitory activity (IC50 values) of GLPG3312 against its

primary SIK targets and key off-target kinases. For comparison, data for YKL-05-099, another

SIK inhibitor, is also included.
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Kinase Target
GLPG3312 IC50
(nM)

YKL-05-099 IC50
(nM)

Kinase Family

SIK1 2.0[1] ~10[5] CAMK

SIK2 0.7[1] 40[5] CAMK

SIK3 0.6[1] ~30[5] CAMK

RIPK2 19.7[1] >1000 TKL

DDR1 57[1] >1000 TK

LIMK1 67.3[1] >1000 TKL

MAP3K20 103[1] >1000 STE

Lyn 272[1] >1000 TK

Table 1: Comparative IC50 values of GLPG3312 and YKL-05-099 against SIK family kinases

and other off-target kinases. YKL-05-099 was noted to be selective for SIK2 over a panel of

141 other kinases when tested at 1 µM, though it did show some activity against SIK3, Ephrin

receptors, and Src.[6]

A broader screen of GLPG3312 at a concentration of 1 µM against a panel of 380 kinases

revealed that besides the SIK family, only four other kinases—DDR1, LIMK1, MAP3K20, and

RIPK2—showed inhibition greater than 80%.[7][8]

Experimental Protocols
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The initial high-throughput screening and subsequent IC50 determinations for GLPG3312 were

conducted using the ADP-Glo™ Kinase Assay.[7][8] This luminescent assay quantifies the

amount of ADP produced during a kinase reaction, which is directly proportional to the kinase

activity.

Principle of the Assay:
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The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining

ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is

added to convert the generated ADP into ATP and then measures the light produced by a

luciferase/luciferin reaction, which is proportional to the ADP concentration.

General Protocol:

Kinase Reaction: A 5 µL kinase reaction is performed in a 384-well plate containing the

kinase, substrate (e.g., AMARA peptide for SIKs), ATP, and the test compound (GLPG3312)

at various concentrations. The reaction is typically incubated for 1 hour at room temperature.

[7][8]

ATP Depletion: 5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase

reaction and consume the unused ATP. The plate is then incubated for 40 minutes at room

temperature.

ADP to ATP Conversion and Signal Detection: 10 µL of Kinase Detection Reagent is added

to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to

generate a luminescent signal. The plate is incubated for 30-60 minutes at room

temperature.

Data Acquisition: Luminescence is measured using a plate-reading luminometer. The IC50

values are then calculated from the dose-response curves.
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Kinase Inhibition Assay Workflow

1. Kinase Reaction
(Kinase, Substrate, ATP, GLPG3312)

2. Add ADP-Glo™ Reagent
(Stop reaction, deplete ATP)

Incubate

3. Add Kinase Detection Reagent
(Convert ADP to ATP, generate light)

Incubate

4. Measure Luminescence
(Determine kinase inhibition)
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Altered Gene Expression
(e.g., ↓ Pro-inflammatory Cytokines, ↑ IL-10)
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GLPG3312 Off-Target Kinase Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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